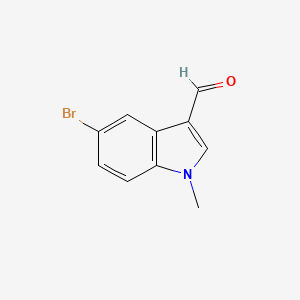

5-bromo-1-methyl-1H-indole-3-carbaldehyde

Descripción

Significance of Indole (B1671886) Derivatives in Organic Synthesis and Medicinal Chemistry

Indole derivatives are a class of heterocyclic compounds that feature prominently in nature and are integral to numerous bioactive substances. ambeed.com Their versatile structure serves as a key building block in the synthesis of a wide array of molecules, including antimicrobial and antiviral agents. ambeed.com The indole nucleus is a common feature in many natural and synthetic molecules that exhibit significant biological activity. uni.lu

In the field of medicinal chemistry, the indole scaffold is recognized for its potential in developing new drug candidates for various diseases. ambeed.com For instance, numerous indole derivatives have been investigated for their anticancer properties, with some demonstrating the ability to induce apoptosis in tumor cell lines. rsc.org The structural modifications of the indole ring can significantly influence the pharmacokinetic properties and biological activity of these compounds, making them a fertile ground for structure-activity relationship (SAR) studies. rsc.org Beyond cancer, indole derivatives have shown promise as anti-inflammatory, antimicrobial, antiviral, and anti-HIV agents. sigmaaldrich.com

Overview of the Indole-3-carbaldehyde Scaffold as a Privileged Structure

Among the various classes of indole derivatives, the indole-3-carbaldehyde scaffold has emerged as a particularly valuable and "privileged" structure in drug discovery. scbt.comresearchgate.net This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of a diverse range of therapeutic agents.

The indole-3-carbaldehyde structure is a key intermediate in the preparation of numerous biologically active compounds and indole alkaloids. researchgate.net The carbonyl group at the 3-position is reactive and can readily undergo various chemical transformations, such as carbon-carbon and carbon-nitrogen coupling reactions, as well as reductions. researchgate.net This chemical versatility allows for the synthesis of a wide variety of more complex heterocyclic derivatives. researchgate.net Consequently, derivatives of indole-3-carbaldehyde have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-leishmanial, anti-cancer, anti-bacterial, antifungal, and anti-HIV properties. scbt.comresearchgate.net

Specific Research Focus on 5-Bromo-1-methyl-1H-indole-3-carbaldehyde

Within the family of indole-3-carbaldehydes, this compound is a compound of interest primarily as a synthetic intermediate. The strategic placement of a bromine atom at the 5-position and a methyl group at the 1-position (the indole nitrogen) provides chemists with specific points for further molecular elaboration.

The bromine atom can participate in a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The methyl group on the indole nitrogen alters the electronic properties of the ring system and removes the N-H proton, which can be advantageous in certain synthetic routes by preventing unwanted side reactions.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 10102-94-0 |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| SMILES | CN1C=C(C2=C1C=CC(=C2)Br)C=O |

| InChI | InChI=1S/C10H8BrNO/c1-12-5-7(6-13)9-4-8(11)2-3-10(9)12/h2-6H,1H3 |

This data is compiled from multiple sources. uni.luscbt.comfishersci.ca

Detailed research on the direct biological applications of this compound is limited; however, its parent compound, 5-bromoindole-3-carbaldehyde, is known to be a precursor for serotonin (B10506) receptor ligands. ontosight.ai This suggests that this compound is a valuable building block for creating more complex molecules with potential therapeutic activities.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-methylation of 5-bromo-1H-indole-3-carbaldehyde. Several methods have been reported, with variations in the base and solvent used.

| Reagents | Solvent | Temperature | Reaction Time | Yield |

| Methyl iodide, Sodium hydroxide (B78521) | Acetonitrile (B52724) | Room Temperature | 3 hours | 96% |

| Iodomethane, Sodium hydride | Tetrahydrofuran (B95107) (THF) | 0 °C | ~1.8 hours | 91% |

This data is based on reported synthetic procedures. ambeed.comeasycdmo.com

The high yields obtained in these reactions underscore the efficiency of this transformation, making this compound a readily accessible intermediate for further synthetic endeavors. Spectroscopic data from these syntheses, including ¹H NMR, IR, and mass spectrometry, confirm the structure of the final product. ambeed.com

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-12-5-7(6-13)9-4-8(11)2-3-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJJLQUTQOICBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354668 | |

| Record name | 5-bromo-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10102-94-0 | |

| Record name | 5-bromo-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 5 Bromo 1 Methyl 1h Indole 3 Carbaldehyde

Transformations at the Carbaldehyde Moiety

The carbaldehyde group is a key site for derivatization, readily reacting with a range of nucleophiles. These transformations are fundamental in medicinal chemistry for generating libraries of compounds with modified properties.

The carbonyl carbon of the carbaldehyde group is electrophilic and readily undergoes attack by nucleophiles. This is often followed by an elimination of water in what is known as a condensation reaction. researchgate.net Such reactions are pivotal for synthesizing a wide array of derivatives. A common example is the Knoevenagel condensation, where the indole-3-carbaldehyde reacts with active methylene (B1212753) compounds. These reactions typically lead to the formation of a new carbon-carbon double bond, extending the conjugation of the indole (B1671886) system.

The general mechanism involves the addition of a primary amine-containing compound to the aldehyde, forming an unstable carbinolamine intermediate, which then dehydrates to yield the final C=N double-bonded product. thebrpi.org This pathway is the basis for the synthesis of imines, hydrazones, semicarbazones, and thiosemicarbazones.

The reaction of 5-bromo-1-methyl-1H-indole-3-carbaldehyde with primary amines leads to the formation of imines, also known as Schiff bases. Similarly, condensation with hydrazines or substituted hydrazines yields hydrazone derivatives. nih.govresearchgate.net These reactions are typically carried out by heating the reactants in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid. acs.org

Hydrazones derived from indole-3-aldehydes are a significant class of compounds, investigated for various biological activities. nih.govresearchgate.net The synthesis involves a straightforward condensation, providing a reliable method for molecular modification. acs.org

| Reactant | Derivative Class | General Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Ethanol, reflux |

| Hydrazine (B178648) (H₂N-NH₂) | Hydrazone | Methanol or Ethanol, reflux |

| Substituted Hydrazine (R-NH-NH₂) | Substituted Hydrazone | Methanol or Ethanol, reflux, often with acid catalyst |

Further extension of the condensation reaction involves semicarbazide (B1199961) and thiosemicarbazide (B42300) as nucleophiles, yielding semicarbazones and thiosemicarbazones, respectively. semanticscholar.orgpnrjournal.com These derivatives are of particular interest due to their ability to act as chelating ligands with transition metals and their documented pharmacological properties. semanticscholar.orgnih.gov

The synthesis of 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone has been reported, involving the heating of 5-bromoindole-3-carboxaldehyde (B1265535) and thiosemicarbazide in ethanol. nih.govpsu.edu The resulting thiosemicarbazone is an essentially planar molecule where the C=N double bond adopts a trans configuration. nih.govpsu.edu This structural feature is crucial for its interaction with biological targets. Semicarbazones are synthesized in a similar fashion using semicarbazide hydrochloride, often in the presence of a base to liberate the free nucleophile. nih.gov

| Reactant | Product | Typical Solvent | Reaction Condition |

|---|---|---|---|

| Semicarbazide Hydrochloride | Semicarbazone | Methanol/Ethanol | Reflux, often with a base (e.g., sodium acetate) |

| Thiosemicarbazide | Thiosemicarbazone | Ethanol | Heating/Reflux |

Functionalization of the Indole Nucleus

Beyond the aldehyde, the indole ring itself offers opportunities for structural modification. The bromine atom at C5 is a key functional group for cross-coupling reactions, while the aromatic core can undergo electrophilic substitution.

The indole ring is a π-excessive heterocycle, making it highly reactive towards electrophiles. niscpr.res.in Electrophilic attack typically occurs at the C3-position. However, in this compound, this position is already substituted. The directing effects of the existing substituents will therefore govern the position of any further electrophilic attack.

The 1-methyl group is an activating, ortho-para directing group. The 3-carbaldehyde is a deactivating, meta-directing group. The 5-bromo substituent is deactivating but ortho-para directing. The interplay of these electronic effects makes predicting the exact site of further substitution complex. Generally, in 3-substituted indoles, the incoming electrophile is directed to the C2, C4, or C6 positions. niscpr.res.in For instance, bromination of a 1-substituted-3-carbethoxy-5-hydroxy-2-methylindole occurs at the C6 position. niscpr.res.in Nitration can also occur at the C4 and C6 positions. niscpr.res.in These examples suggest that the C4 and C6 positions of the this compound core are potential sites for further electrophilic functionalization.

The bromine atom at the C5-position is a versatile handle for introducing new carbon-carbon and carbon-nitrogen bonds via metal-catalyzed cross-coupling reactions. rsc.org This is a powerful strategy for elaborating the indole scaffold.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromo-indole with an aryl or vinyl boronic acid (or ester) to form a new C-C bond. This method has been successfully applied to similar substrates like 5-bromosalicylaldehyde, demonstrating its utility in coupling arylboronic acids to a brominated aldehyde-bearing aromatic ring. researchgate.net

Heck Coupling: This reaction would involve the palladium-catalyzed coupling of the bromo-indole with an alkene.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the bromo-indole with various amines.

Sonogashira Coupling: This reaction, typically catalyzed by palladium and copper, allows for the formation of a C-C bond between the bromo-indole and a terminal alkyne.

These reactions provide a robust platform for creating a wide range of 5-substituted indole derivatives, significantly expanding the chemical space accessible from the starting material.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C(sp²)-C(sp²) / C(sp²)-C(sp²) | Palladium Complex (e.g., Pd(PPh₃)₄) + Base |

| Heck | Alkene | C(sp²)-C(sp²) | Palladium Complex (e.g., Pd(OAc)₂) + Base |

| Buchwald-Hartwig | Amine | C(sp²)-N | Palladium Complex + Ligand (e.g., BINAP) + Base |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Palladium Complex + Copper(I) salt + Base |

C-3 Functionalization Techniques

The aldehyde group at the C-3 position is a primary site for chemical manipulation, serving as a versatile handle for introducing a wide range of functional groups and for extending the molecular framework. The electrophilic nature of the carbonyl carbon and the acidity of the aldehydic proton allow for a variety of transformations.

One of the most common functionalization strategies involves the condensation of the aldehyde with various nucleophiles. For instance, reaction with hydrazine derivatives, such as semicarbazide, leads to the formation of semicarbazones. This type of reaction has been reported for the closely related 5-bromo-1H-indole-3-carbaldehyde, where it reacts with semicarbazide hydrochloride in ethanol to yield 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide. metu.edu.tr This transformation is readily applicable to the N-methylated analogue, providing a straightforward method to introduce a new pharmacophoric moiety.

Similarly, the aldehyde can react with other nitrogen-based nucleophiles, such as hydrazides, to form corresponding hydrazones. These reactions are typically carried out under mild acidic or basic conditions and are fundamental in the construction of larger, more complex molecules, including potential therapeutic agents. The resulting C=N double bond can also be subsequently reduced to afford aminomethyl derivatives, further expanding the synthetic utility of the C-3 carbaldehyde.

Below is a table summarizing representative C-3 functionalization reactions applicable to this compound.

| Reagent | Reaction Type | Product Type |

| Semicarbazide HCl | Condensation | Semicarbazone |

| Isonicotinohydrazide | Condensation | Hydrazone |

| Substituted Anilines | Condensation | Schiff Base / Imine |

| Wittig Reagents (e.g., Ph3P=CHCO2Et) | Wittig Reaction | α,β-Unsaturated Ester |

| Sodium Borohydride (NaBH4) | Reduction | Alcohol (Indole-3-methanol) |

This table presents general functionalization techniques for indole-3-carbaldehydes, which are applicable to the specified compound.

C-7 Derivatization Strategies

Functionalization of the C-7 position on the indole ring is notoriously challenging due to the inherent electronic properties of the indole nucleus, which favor electrophilic substitution at C-3, and to a lesser extent, C-2 and C-5. semanticscholar.org Directing group strategies are therefore essential to achieve regioselective C-H activation at the less reactive C-7 position of the benzene (B151609) portion of the indole core. metu.edu.trscbt.com

For a substrate like this compound, derivatization at C-7 would first require modification of the N-1 position. The existing N-methyl group is not typically an effective directing group for C-7 functionalization. Therefore, a synthetic strategy would involve starting with 5-bromo-1H-indole-3-carbaldehyde, introducing a suitable directing group at the N-1 position, performing the C-7 functionalization, and then, if desired, methylating the nitrogen.

Commonly employed directing groups for C-7 functionalization include bulky pivaloyl or phosphinoyl groups. scbt.comrsc.orgresearchgate.net These groups coordinate to a transition metal catalyst (e.g., Palladium, Rhodium) and position it in proximity to the C-7 C-H bond, facilitating its activation and subsequent coupling with various partners.

Key C-7 Derivatization Strategies include:

Palladium-Catalyzed C-H Arylation: By installing a directing group such as di-tert-butylphosphinoyl (P(O)tBu2) on the indole nitrogen, a Pd(II)-catalyzed C-H arylation with arylboronic acids can be directed with high selectivity to the C-7 position. rsc.orglongdom.org

Rhodium-Catalyzed C-H Alkenylation: Using a removable N-pivaloyl directing group, Rh-catalyzed alkenylation with acrylates or styrenes can be achieved at the C-7 position. The steric bulk of the directing group is crucial for favoring the formation of a six-membered rhodacycle intermediate leading to C-7 functionalization over a five-membered intermediate for C-2 attack. researchgate.net

Iridium-Catalyzed C-H Borylation: An N-silyl directing group can facilitate the Ir-catalyzed borylation of the C-7 position with reagents like pinacolborane (HBPin). The resulting 7-borylindole is a versatile intermediate that can be used in subsequent Suzuki-Miyaura cross-coupling reactions to introduce aryl or alkyl substituents. researchgate.net

The successful application of these strategies allows for the synthesis of previously inaccessible C-7 substituted indoles, which are found in several complex natural products. researchgate.net

| Strategy | Catalyst System | Coupling Partner | Product Type |

| Directed C-H Arylation | Pd(OAc)2 / Ligand | Arylboronic Acids | C-7 Arylated Indole |

| Directed C-H Alkenylation | Rh(III) Complex | Alkenes (e.g., Acrylates) | C-7 Alkenylated Indole |

| Directed C-H Borylation | Ir Complex | Pinacolborane | C-7 Borylated Indole |

This table outlines general strategies for C-7 derivatization of the indole core, which would require modification of the N-substituent on the target compound.

Heterocyclic Annulation and Scaffold Hybridization Utilizing this compound

The indole-3-carbaldehyde scaffold is an excellent starting point for the synthesis of fused heterocyclic systems through annulation reactions, where a new ring is built onto the existing indole framework. These reactions often utilize the reactivity of both the C-2 position of the indole and the C-3 aldehyde group to construct polycyclic structures with diverse biological activities.

One prominent strategy involves the reaction with dinucleophiles or reagents capable of multicomponent reactions. For example, indole-3-aldehydes can participate in reactions to form fused seven-membered heterocycles like diazepines or thiazepines. semanticscholar.org A multicomponent reaction involving an indole, formaldehyde, and an amino hydrochloride can lead to the formation of indole-fused oxadiazepines. semanticscholar.org By introducing a sulfur source like sodium thiosulfate, the reaction can be diverted to produce indole-fused thiadiazepines. semanticscholar.org These methodologies allow for the modular assembly of complex heterocyclic scaffolds from simple precursors.

Another example of annulation involves the reaction of an activated indole derivative with a 1,3-dicarbonyl compound. A study on the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole, a compound closely related to the title aldehyde, with pentane-2,4-dione demonstrated the formation of a novel seven-membered ring. researchgate.net The reaction proceeds through nucleophilic addition of the diketone enolate to the C-2 position of the indole, ultimately leading to the formation of a 1-[(E)-4-(5-bromo-1H-indol-3-yl)-1-methyl-2,5,6,7-tetrahydro-1H-azepin-2-ylidene]propan-2-one structure. researchgate.net This transformation highlights a pathway for expanding the indole core into a fused azepine system.

These annulation strategies are powerful tools for scaffold hybridization, merging the privileged indole motif with other heterocyclic rings to generate novel chemical entities for drug discovery and materials science.

| Reaction Type | Reagents | Fused Heterocycle |

| Multicomponent Reaction | Formaldehyde, Amino HCl | Oxadiazepine |

| Multicomponent Reaction | Formaldehyde, Amino HCl, Na2S2O3 | Thiadiazepine |

| Cyclocondensation | Pentane-2,4-dione (with related substrate) | Tetrahydroazepine |

This table illustrates annulation reactions for creating fused systems from indole precursors.

Structure Activity Relationship Sar Studies of 5 Bromo 1 Methyl 1h Indole 3 Carbaldehyde Derivatives

Investigation of Bromine Substitution Effects on Biological Activity

The presence and position of a bromine atom on the indole (B1671886) ring are critical determinants of biological activity. Research into the quorum sensing (QS) inhibiting properties of indole-3-carboxaldehydes has demonstrated that bromination significantly enhances potency. mdpi.com

A comparative study on Chromobacterium violaceum revealed that while the parent compound, indole-3-carboxaldehyde (B46971), possesses QS inhibitory activity, its brominated analogs are considerably more potent. The introduction of a bromine atom at the C-5 position, as in 5-bromoindole-3-carboxaldehyde (B1265535), results in a substantial increase in activity. This enhancement is attributed to the halogen's ability to alter the electronic and lipophilic properties of the molecule, potentially improving its interaction with biological targets. mdpi.com The bromination of natural compounds is frequently associated with increased biological activity, and in indole scaffolds, halogenation is commonly observed at the C-5 position. beilstein-archives.org

The position of the bromine atom is not trivial. Studies comparing 5-bromo, 6-bromo, and 7-bromo isomers of indole-3-carboxaldehyde found that the 5-bromo derivative had a significantly lower IC₅₀ value than the 7-bromo isomer, highlighting that the specific location of the halogen substituent directly influences the degree of activity enhancement. mdpi.com Derivatives of 5-bromoindole (B119039) have shown potential as antimicrobial agents and cytotoxic agents against certain cancer cell lines. smolecule.comontosight.ai

| Compound | IC₅₀ (µg/mL) | Fold Reduction in IC₅₀ (Compared to Control) |

|---|---|---|

| Indole-3-carboxaldehyde (Control) | 14.0 ± 1.2 | - |

| 5-Bromoindole-3-carboxaldehyde | 3.8 ± 0.6 | 3.7 |

| 6-Bromoindole-3-carboxaldehyde | 1.1 ± 0.1 | 13.0 |

| 7-Bromoindole-3-carboxaldehyde | 7.0 ± 0.6 | 2.0 |

Role of N-Methylation in Modulating Pharmacological Profiles

The methylation of the nitrogen atom at the N-1 position of the indole ring is a key modification that significantly influences the pharmacological profile of the resulting derivatives. N-methylation alters the molecule's polarity, hydrogen bonding capacity, and conformation, which can lead to enhanced biological activity, improved selectivity, and modified metabolic stability. nih.govuqtr.ca

For instance, in the context of urease inhibitors, N-alkylation of the indole-3-carbaldehyde scaffold is a critical step in creating potent derivatives. The synthesis of 1-methyl-1H-indole-3-carbaldehyde and its subsequent conversion into oxime derivatives have been explored for their urease inhibitory potential. mdpi.com Studies on other classes of bioactive molecules have shown that N-methylation can lead to a several-fold increase in enzyme inhibition compared to their non-N-methylated counterparts. nih.gov For example, N-methylnorbelladine showed a twofold increase in butyrylcholinesterase (BuChE) inhibition compared to its parent compound. nih.gov

This modification can also enhance selectivity for specific biological targets. In antiviral studies, N-methylation of certain compounds led to an increased selectivity index, suggesting a more favorable therapeutic window due to decreased cytotoxicity relative to the desired activity. uqtr.ca The presence of the N-methyl group eliminates the hydrogen bond donor capability of the indole nitrogen, which can fundamentally change the binding mode of the molecule to its target protein or enzyme. mdpi.com This alteration can either be beneficial or detrimental to the activity, depending on the specific interactions required for the biological effect.

Impact of Side Chain Modifications on Therapeutic Potential

Analysis of Substituent Effects at the C-3 Carbaldehyde Position

The carbaldehyde group at the C-3 position of the 5-bromo-1-methyl-1H-indole scaffold is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives with diverse therapeutic potential. The reactivity of the aldehyde enables condensation reactions to form Schiff bases, such as semicarbazones, thiosemicarbazones, and oximes, which often exhibit significant biological activities. mdpi.comcsic.esaku.edu.tr

Research has shown that converting the C-3 aldehyde of 5-bromoindole-3-carbaldehyde into a semicarbazone moiety can yield compounds with notable antibacterial properties. csic.es Similarly, the synthesis of thiosemicarbazone derivatives from indole-3-carbaldehydes has been shown to produce compounds with potent antioxidant and anticholinesterase activities. aku.edu.tr The biological efficacy of these derivatives is often dependent on the substituents on the semicarbazone or thiosemicarbazone moiety itself. For example, in one study, a methyl-substituted thiosemicarbazone derivative of indole-3-carbaldehyde showed the highest antioxidant inhibition at certain concentrations, while derivatives with two methyl groups or no substitution showed a dramatic decrease in activity. aku.edu.tr

Furthermore, the aldehyde can participate in Knoevenagel condensation reactions with active methylene (B1212753) compounds or be used to synthesize more complex heterocyclic systems, such as thiazoles and chalcones, which have been investigated for antimicrobial and anticancer activities. scirp.org The conversion of the aldehyde to an oxime has been particularly effective in creating potent urease inhibitors. mdpi.com

| Compound | N-1 Substituent | C-3 Modification | IC₅₀ (mM) |

|---|---|---|---|

| (Z)-N-hydroxy-1-(1H-indol-3-yl)methanimine | -H | Oxime | 0.1245 ± 0.0021 |

| (Z)-N-hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine | -CH₃ | Oxime | 0.0516 ± 0.0035 |

| (Z)-N-hydroxy-1-(1-benzyl-1H-indol-3-yl)methanimine | -Benzyl | Oxime | 0.0345 ± 0.0008 |

| Thiourea (B124793) (Standard) | - | - | 0.2387 ± 0.0048 |

Structural Variations on the N-1 Position and Their Biological Implications

While N-methylation is a common and effective strategy, variations with other substituents at the N-1 position can further tune the biological activity of 5-bromoindole-3-carbaldehyde derivatives. Replacing the N-methyl group with larger or more complex moieties, such as benzyl (B1604629) or prenyl groups, can significantly impact the compound's interaction with biological targets. researchgate.netrsc.org

The choice of the N-1 substituent can influence not only the potency but also the selectivity and pharmacokinetic properties of the molecule. Larger alkyl or arylalkyl groups can increase lipophilicity, which may affect cell membrane permeability and distribution. Recent studies have highlighted that N-substituted indole derivatives often show increased anticancer activity against numerous cancer cell lines compared to their unsubstituted (N-H) counterparts. rsc.org

Computational and Chemoinformatic Approaches to SAR Elucidation

Computational chemistry and chemoinformatics are indispensable tools for elucidating the SAR of 5-bromo-1-methyl-1H-indole-3-carbaldehyde derivatives. Molecular docking, quantum chemical calculations (like Density Functional Theory, DFT), and Hirshfeld surface analysis provide deep insights into the molecular properties and intermolecular interactions that govern biological activity. csic.esnih.govresearchgate.net

Molecular docking studies are frequently employed to predict the binding modes of indole derivatives within the active sites of target enzymes, such as urease or tyrosinase. mdpi.comrsc.org These simulations can identify key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. For example, docking results for indole-3-carboxamide derivatives have confirmed that the carboxamide moiety plays a decisive role in binding through hydrogen bond formation. nih.gov Such insights are invaluable for designing new analogs with improved potency.

DFT calculations are used to optimize molecular geometries and determine electronic properties, such as charge distribution and orbital energies. This information helps in understanding the reactivity of the compounds and their potential for interaction. csic.es Hirshfeld surface analysis is another powerful technique that allows for the visualization and quantification of intermolecular contacts in the crystalline state, providing a detailed picture of interactions like N—H⋯O hydrogen bonds and C—H⋯π interactions that stabilize the molecular packing. researchgate.netnih.gov These computational approaches, when used in conjunction with experimental data, accelerate the drug discovery process by enabling a more rational design of novel and effective therapeutic agents.

Biological and Pharmacological Investigations of 5 Bromo 1 Methyl 1h Indole 3 Carbaldehyde Analogs

Evaluation of Antimicrobial Activities

Derivatives of 5-bromo-1-methyl-1H-indole-3-carbaldehyde have been the subject of various studies to determine their efficacy against a range of microbial pathogens. These investigations have highlighted the potential of these compounds as antibacterial, antifungal, and antitubercular agents.

Antibacterial Efficacy (e.g., against MRSA)

The antibacterial potential of 5-bromoindole (B119039) derivatives has been particularly noted against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). In studies of novel hybrid antibacterial agents, the inclusion of a 5-bromo indole (B1671886) substitution has been shown to influence activity. For instance, in a series of bisindole tetrahydrocarbazoles, a bromo function in the 5-position of the indole residue of one compound resulted in a lowered activity against the MRSA strain USA300 Lac* lux, with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL. nih.gov Conversely, another 5-bromo substituted compound in a different series showed activity comparable to a 6-chloro substituted analog, with an MIC of 16 µg/mL. nih.gov

The position of the halogen on the indole ring is a critical determinant of antibacterial efficacy. Research indicates that a 5-substitution on the indole is generally more favorable for activity against MRSA and MSSA strains than a 6-substitution. nih.gov Further research into bromophenol derivatives has also shown significant antibacterial activity against S. aureus and MRSA, suggesting the broader importance of bromine-containing aromatic compounds in combating these pathogens. nih.gov

Table 1: Antibacterial Activity of Selected Bromoindole Analogs against MRSA

| Compound Series | Substitution | MRSA Strain | MIC (µg/mL) |

|---|---|---|---|

| Tetrahydrocarbazoles | 5-Bromo Indole | USA300 Lac* lux | 64 |

| Tetrahydrocarbazoles | 5-Chloro Indole | USA300 Lac* lux | Not specified |

| Carbazoles | 5-Bromo Indole | Not specified | 16 |

| Carbazoles | 6-Chloro Indole | Not specified | 16 |

Antifungal Properties

Analogs of this compound have demonstrated notable antifungal properties. In a study of 3-indolyl-3-hydroxy oxindole (B195798) derivatives, the introduction of a bromine substituent at the 5-position of the indole ring was found to be crucial for good antifungal activity against various plant pathogenic fungi. nih.gov These compounds exhibited broad-spectrum activity, in some cases comparable or superior to commercial fungicides. nih.gov

Specifically, derivatives with bromine substitutions on the indole or oxindole ring showed significant inhibitory effects against fungi such as Rhizoctonia solani, Pyricularia oryzae, and Botrytis cinerea. nih.gov Further studies on indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety also highlighted their potential as potent antifungal agents, capable of disrupting the mycelial cell membranes of pathogenic fungi. nih.gov

Antitubercular Potential

The potential of bromo-indole derivatives in the treatment of tuberculosis has been explored through various synthetic analogs. One study found that a compound featuring a formyl group at the seventh position of an indolizine (B1195054) nucleus and a bromo group at the para position of a benzoyl moiety exhibited the most promising anti-mycobacterial activity against the H37Rv strain of Mycobacterium tuberculosis, with an MIC of 4 µg/mL. nih.gov

Furthermore, research into indole-2-carboxamides has identified these structures as a new chemical scaffold with promising anti-TB activity. nih.gov These compounds have been found to target the trehalose (B1683222) monomycolate transporter MmpL3, a crucial component in the mycobacterial cell wall synthesis pathway. nih.gov While not all tested compounds contained bromine, the efficacy of other halogenated analogs in these series suggests that bromo-substitution could be a viable strategy for enhancing antitubercular potency.

Assessment of Anticancer and Cytotoxic Effects

The anticancer properties of this compound analogs have been extensively investigated, revealing their ability to inhibit cancer cell growth through various mechanisms, including cell cycle modulation and direct cytotoxicity.

Inhibition of Cell Division and Cell Cycle Modulation

Indole-based compounds have been shown to interfere with the cell cycle of cancer cells, a key mechanism in their anticancer action. While a specific study on the regulatory effects of indole-3-carbaldehyde on cell cycle genes was withdrawn, the intended focus on Cyclin D and p21 expression in acute promyelocytic leukemia cells highlights the interest in this area of research. nih.gov

Other related indole derivatives have demonstrated clear effects on cell cycle progression. For example, the natural indole phytoalexin, brassinin, has been shown to induce cell cycle arrest in the G1 phase in human colon cancer cells. beilstein-archives.org Additionally, certain 9-aryl-5H-pyrido[4,3-b]indole derivatives have been found to arrest the cell cycle at the G2/M phase and induce apoptosis, indicating that indole-based structures can modulate different phases of the cell cycle. nih.gov

Cytotoxicity Against Various Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic effects of 5-bromoindole analogs against a variety of cancer cell lines. In one study, a series of 3-benzylidene indole-2-one derivatives were synthesized and screened for cytotoxicity, with the 5-bromo substituted compound emerging as the most potent derivative against both MCF-7 (human breast adenocarcinoma) and HT-29 (human colon adenocarcinoma) cell lines. nih.gov

Similarly, 5-bromosubstituted analogues of indole phytoalexins have shown antiproliferative and cytotoxic activity against seven different human cancer cell lines. beilstein-archives.org The presence of bromine at the C-5 position of the indole nucleus in certain phytoalexins led to a partial increase in antiproliferative activities on leukemic cells compared to their non-brominated counterparts. beilstein-archives.org Indole derivatives, in general, are considered promising candidates for their cytotoxic effects on breast cancer cells while showing less toxicity to normal cells. nih.gov

Table 2: Cytotoxic Activity of Selected 5-Bromoindole Analogs

| Compound Type | Substitution | Cancer Cell Line | Activity |

|---|---|---|---|

| 3-benzylidene indole-2-one | 5-bromo | MCF-7, HT-29 | Most potent in series |

| Indole phytoalexin analog | 5-bromo | Seven human cancer cell lines | Antiproliferative/cytotoxic |

| Spiroindoline phytoalexin | 5-bromo | Leukemic cells | Partial increase in activity |

Mechanisms of Apoptosis Induction

Analogs of this compound have been shown to induce programmed cell death, or apoptosis, in cancer cells through multiple intrinsic and extrinsic pathways. The primary mechanisms involve the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins and the activation of the caspase cascade.

Indole compounds can disrupt the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. nih.govsigmaaldrich.com Many cancer cells overexpress anti-apoptotic proteins like Bcl-2 and Bcl-xL, which prevents cell death. nih.gov Indole analogs, such as the indole-based Bcl-2 inhibitor Obatoclax, function by mimicking the pro-apoptotic BH3 domain, binding to and inhibiting these anti-apoptotic proteins. nih.govresearchgate.net This inhibition leads to the activation of pro-apoptotic proteins Bax and Bak, which permeabilize the mitochondrial outer membrane. sigmaaldrich.comscbt.com

The change in mitochondrial membrane permeability is a critical step, leading to the release of cytochrome c into the cytoplasm. researchgate.net This event triggers the formation of the apoptosome and activates caspase-9, an initiator caspase in the intrinsic apoptotic pathway. scbt.com Subsequently, caspase-9 activates executioner caspases, such as caspase-3, which cleave essential cellular substrates, leading to the characteristic morphological changes of apoptosis. researchgate.netnih.gov Some indole derivatives have been shown to increase the Bax/Bcl-2 ratio, directly linking them to the mitochondrial death pathway. orientjchem.org

In addition to the mitochondrial pathway, certain indole analogs can trigger the extrinsic apoptosis pathway. Studies on indole-3-carbinol (B1674136) (I3C) have demonstrated an ability to increase the expression of the Fas death receptor and activate the initiator caspase-8. acs.org Caspase-8 can then directly activate caspase-3, converging the extrinsic and intrinsic pathways to execute cell death. nih.govacs.org Furthermore, the tumor suppressor gene p53, a key regulator of apoptosis, can be activated by indole compounds, contributing to cell cycle arrest and apoptosis induction. acs.org

Enzyme Inhibition and Molecular Target Identification

Interactions with DNA G-quadruplex structures

G-quadruplexes (G4s) are non-canonical four-stranded DNA structures that form in guanine-rich regions of the genome, such as in the promoter regions of oncogenes like c-MYC and c-kit. researchgate.net The stabilization of these structures by small molecule ligands can inhibit gene transcription, making G4s an attractive target for anticancer drug development. researchgate.netnih.gov

The planar aromatic system of the indole nucleus makes its derivatives well-suited for interacting with G4 structures, primarily through π-π stacking on the terminal G-quartets. researchgate.net Researchers have designed and synthesized various bis-indole carboxamides and indole-fused quindoline (B1213401) derivatives that act as potent G4 stabilizing ligands. nih.govscielo.brnih.gov These compounds exhibit significant selectivity for G4 DNA over canonical duplex DNA. scielo.br

For example, certain indole-fused quindoline scaffolds have been shown to preferentially stabilize the parallel topology of c-MYC and c-kit promoter G4s. nih.gov This stabilization effectively downregulates the expression of these oncogenes, leading to apoptotic cell death in cancer cell lines. nih.gov FRET (Förster Resonance Energy Transfer) melting assays are commonly used to evaluate the stabilizing effect of these ligands, with a significant increase in the melting temperature (ΔTm) of the G4 structure indicating strong interaction. researchgate.net The data below summarizes the G4 stabilizing effects of representative indole-based ligands.

| Ligand Type | Target G4 DNA | ΔTm (°C) | Observation |

| Bis-indole carboxamide | c-kit2 | >25 | High stabilization potential |

| Bis-indole carboxamide | c-myc | >20 | High stabilization potential |

| Indole-fused quindoline | c-MYC | ~15-20 | Preferential stabilization |

| Indole-fused quindoline | c-KIT1 | ~15-20 | Preferential stabilization |

Modulation of Mitochondrial Function

The modulation of mitochondrial function is intrinsically linked to the induction of apoptosis by indole analogs. As central regulators of cell death, mitochondria integrate various apoptotic signals. The primary mechanism by which indole compounds affect mitochondria is through the regulation of Bcl-2 family proteins. nih.gov

By inhibiting anti-apoptotic proteins (e.g., Bcl-2) and/or activating pro-apoptotic proteins (e.g., Bax), these compounds disrupt the mitochondrial outer membrane potential. nih.gov This depolarization is a key event that leads to mitochondrial outer membrane permeabilization (MOMP). nih.gov MOMP results in the release of intermembrane space proteins, most notably cytochrome c, which is essential for activating the caspase cascade in the intrinsic apoptotic pathway. researchgate.net Studies have demonstrated that treatment with indole derivatives leads to a significant increase in cytosolic cytochrome c levels, confirming the compromise of mitochondrial integrity. researchgate.net

Other Noteworthy Pharmacological Activities (e.g., Anthelmintic, Antiviral, Anti-inflammatory)

Beyond their anticancer activities, analogs of this compound have been explored for other therapeutic applications.

Anthelmintic Activity The indole nucleus has been investigated for its potential as an anthelmintic agent. In preliminary screenings, substituted indole derivatives were evaluated for activity against the Indian adult earthworm (Pheretima posthuma), a common model for initial anthelmintic studies. Certain compounds demonstrated moderate to significant activity, suggesting that the indole scaffold could be a valuable starting point for the development of new drugs to treat helminth infections.

Antiviral Activity Indole derivatives have shown considerable promise as broad-spectrum antiviral agents. Notably, a close analog of the subject compound, 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, exhibited a reliable in vitro antiviral effect against SARS-CoV-2. At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus. The high activity (IC₅₀ = 1.06 µg/mL) and selectivity index (SI = 78.6) of this analog underscore the potential of this chemical class for the development of antiviral drugs.

Anti-inflammatory Activity The anti-inflammatory properties of indole derivatives are well-documented and are often linked to their ability to inhibit key enzymes in inflammatory pathways. As discussed previously (Section 5.3.2), these compounds can potently inhibit 5-lipoxygenase (5-LOX), thereby blocking the production of pro-inflammatory leukotrienes. orientjchem.org In addition, some indole analogs have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. For example, certain indole hydrazide derivatives exhibited significant anti-inflammatory effects in carrageenan-induced paw edema assays, with activity comparable to the reference drug indomethacin.

Advanced Spectroscopic and Computational Approaches in the Study of 5 Bromo 1 Methyl 1h Indole 3 Carbaldehyde

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-bromo-1-methyl-1H-indole-3-carbaldehyde in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the precise assignment of the molecular framework.

In the ¹H NMR spectrum, distinct signals corresponding to each proton are observed. The aldehyde proton typically appears as a singlet at the most downfield chemical shift (around 9.8-9.9 ppm) due to the strong deshielding effect of the carbonyl group. easycdmo.comrsc.org The protons on the indole (B1671886) ring resonate in the aromatic region, with their specific chemical shifts and coupling patterns dictated by their position relative to the electron-withdrawing bromine atom and the aldehyde group, as well as the electron-donating N-methyl group. The singlet for the N-methyl protons is typically found further upfield, around 3.8-3.9 ppm. easycdmo.comrsc.org The exact chemical shifts can vary depending on the solvent used. easycdmo.comrsc.org

Detailed ¹H NMR spectral data in different deuterated solvents are presented below:

| Proton Assignment | Chemical Shift (δ) in DMSO-d6 easycdmo.com | Chemical Shift (δ) in CDCl3 rsc.org |

| Aldehyde-H (C3-CHO) | 9.88 (s, 1H) | 9.95 (s, 1H) |

| Indole-H2 | 8.33 (s, 1H) | 7.66 (s, 1H) |

| Indole-H4 | 8.23 (d, J = 1.70 Hz, 1H) | 8.21 (d, J = 8.4 Hz, 1H) |

| Indole-H7 | 7.60 (d, J = 8.68 Hz, 1H) | 7.30-7.27 (m, 1H) |

| Indole-H6 | 7.48 (dd, J = 2.08, 8.87 Hz, 1H) | 7.35 (s, 1H) |

| N-Methyl-H (N-CH3) | 3.89 (s, 3H) | 3.84 (s, 3H) |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

X-ray Crystallography for Elucidating Solid-State Conformations and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing valuable information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related indole derivatives allows for well-founded predictions of its solid-state characteristics. For instance, studies on substituted indole-3-carbaldehydes reveal that the indole ring system is typically planar. nih.govnih.gov The carbaldehyde group is generally found to be nearly co-planar with the indole ring, a conformation stabilized by resonance. nih.gov

Computational Chemistry and Molecular Modeling for Mechanistic Insights and Ligand-Receptor Interactions

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques, offering deep insights into the electronic structure, reactivity, and potential biological activity of this compound.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to model the electronic structure of the molecule. bohrium.comnih.gov These calculations can accurately predict the optimized molecular geometry, vibrational frequencies, and electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity and sites susceptible to electrophilic or nucleophilic attack. bohrium.com

Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. bohrium.com For this compound, the MEP map would show a region of high negative potential around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor. The bromine atom would exhibit a region of slight positive potential along the C-Br bond axis (a sigma-hole), making it a potential halogen bond donor. Natural Bond Orbital (NBO) analysis can further quantify charge delocalization and hyperconjugative interactions within the molecule, explaining the influence of the bromo, methyl, and carbaldehyde groups on the indole ring's electronic character. bohrium.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, providing insights into potential ligand-receptor interactions. d-nb.infonih.gov Given the prevalence of the indole scaffold in pharmacologically active compounds, this compound can be docked into the active sites of various enzymes or receptors to explore its potential as an inhibitor or modulator. bohrium.comajchem-a.com

Docking simulations would assess the binding affinity and pose of the molecule within a protein's binding pocket. Key interactions that would be analyzed include:

Hydrogen Bonding: The carbonyl oxygen of the aldehyde group is a prime candidate for forming hydrogen bonds with amino acid residues like serine or lysine. d-nb.info

Halogen Bonding: The bromine atom can form favorable halogen bonds with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains. d-nb.info

Hydrophobic and π-Interactions: The planar indole ring can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. d-nb.info

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-receptor complex over time, providing a more dynamic and realistic view of the binding event.

Computational models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates in silico. These predictions help to identify potential liabilities early in the drug discovery process. For this compound, various physicochemical and pharmacokinetic properties can be calculated. easycdmo.com

Key predicted properties include lipophilicity (LogP) and aqueous solubility (LogS), which are crucial determinants of a drug's bioavailability. A consensus LogP value of 2.33 has been calculated for this compound, suggesting moderate lipophilicity. easycdmo.com The predicted water solubility is relatively low, which is typical for such aromatic structures. easycdmo.com Other properties, such as the potential to inhibit cytochrome P450 enzymes, plasma-protein binding, and blood-brain barrier permeability, can also be estimated using various quantitative structure-activity relationship (QSAR) models and other predictive algorithms. d-nb.infonih.gov

A summary of computationally predicted properties is provided below:

| Property | Predicted Value | Significance |

| Molar Refractivity | 56.29 easycdmo.com | Relates to molecular volume and polarizability. |

| Topological Polar Surface Area (TPSA) | 22.0 Ų easycdmo.com | Predicts drug transport properties like intestinal absorption. |

| Consensus Log Po/w | 2.33 easycdmo.com | Measures lipophilicity, affecting absorption and distribution. |

| Water Solubility (Log S, ESOL method) | -3.12 easycdmo.com | Indicates low aqueous solubility. |

| Solubility (ESOL method) | 0.182 mg/ml easycdmo.com | Quantitative measure of solubility in water. |

These computational approaches, from quantum mechanics to ADMET prediction, provide a holistic understanding of this compound, guiding its experimental investigation and potential development for various applications.

Applications in Medicinal Chemistry and Modern Drug Discovery

5-Bromo-1-methyl-1H-indole-3-carbaldehyde as a Versatile Synthetic Intermediate

The chemical reactivity of this compound makes it a highly valuable intermediate in organic synthesis. The aldehyde group at the C3 position is particularly important as it readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions. ekb.egrsc.org This allows for the construction of a wide variety of more complex molecular architectures.

Key reactions involving the aldehyde functionality include:

Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles. For instance, it reacts with amines or hydrazides to form Schiff bases and hydrazones, respectively. ajchem-b.com Knoevenagel, Aldol, and Claisen-Schmidt condensations are also common, extending the carbon chain and introducing new functional groups. numberanalytics.comajchem-b.com

Reductions: The aldehyde can be reduced to the corresponding alcohol, providing another point for derivatization. rsc.org

Oxidations: Oxidation of the aldehyde group yields the corresponding carboxylic acid, a key functional group in many drug molecules. wikipedia.orgnih.gov

The bromine atom at the C5 position and the methyl group at the N1 position also play crucial roles. The N1-methylation prevents the formation of N-H···O hydrogen bonds, which can alter the molecule's supramolecular structure and physical properties compared to its N-unsubstituted counterpart. google.com The C5-bromo substitution not only influences the electronic properties of the indole (B1671886) ring but also serves as a handle for further modifications, such as cross-coupling reactions (e.g., Suzuki coupling) to introduce aryl or other substituents.

The utility of this compound as an intermediate is exemplified in the synthesis of indole phytoalexin derivatives. For instance, the corresponding oxime can be synthesized from the carbaldehyde, which is then reduced to a labile amine. This amine serves as a key precursor for creating a library of thiourea (B124793) derivatives by reacting it with various isothiocyanates, leading to compounds with potential antiproliferative activity.

| Intermediate | Reagents | Product Type | Reference |

| This compound | Phenylacetic acid derivatives, Acetic anhydride, K₂CO₃ | Stilbene mimics | ajchem-b.com |

| This compound | Substituted anilines, Sodium ethoxide | Chalcone (B49325) derivatives | ajchem-b.com |

| This compound | Benzohydrazide derivatives, Acetic acid | Hydrazone derivatives | ajchem-b.com |

| Amine derived from this compound | Isothiocyanates, Triethylamine | Thiourea derivatives | orientjchem.org |

Development of Novel Therapeutic Agents Based on the Indole Carbaldehyde Scaffold

The indole-3-carbaldehyde scaffold is a prolific source for the development of new therapeutic agents, demonstrating a wide spectrum of biological activities. numberanalytics.com Structural modifications to this core, including substitutions on the indole ring (like halogenation and alkylation) and variations at the aldehyde group, have led to the discovery of compounds with significant pharmacological potential. samipubco.comnumberanalytics.com

Derivatives synthesized from indole-3-carbaldehydes have shown promise in several therapeutic areas:

Anticancer Activity: Many indole derivatives exhibit potent antiproliferative effects. Specifically, 5-bromo-substituted derivatives of indole phytoalexins have been synthesized and screened for their cytotoxic activity against various human cancer cell lines, with some analogues showing potency comparable or superior to the standard chemotherapeutic agent cisplatin. orientjchem.org

Anti-Alzheimer's Activity: Indole-based compounds have been designed as multi-target-directed ligands for Alzheimer's disease. By modifying the indole-3-carbaldehyde structure to include chalcone and hydrazone moieties, researchers have developed potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the disease's progression. ajchem-b.com

Antioxidant Activity: Novel indole-3-carbaldehyde analogues, formed by conjugation with different aryl amines, have been evaluated for their antioxidant properties. Certain derivatives have displayed superior free radical scavenging activity compared to standard antioxidants like butylated hydroxyanisole (BHA). ijpcbs.com

Antimicrobial and Antifungal Activity: Schiff bases derived from indole-3-carbaldehyde are a well-studied class of compounds with significant antimicrobial and antifungal properties. nih.govresearchgate.net

Anti-inflammatory and Antihypertensive Effects: The versatility of the indole scaffold has been exploited to create compounds with anti-inflammatory and antihypertensive activities. nih.govijpcbs.com

| Derivative Class | Therapeutic Area | Mechanism/Target (if specified) | Reference(s) |

| 5-Bromoindole (B119039) Phytoalexin Analogues | Anticancer | Antiproliferative/Cytotoxic activity | orientjchem.org |

| Indole-Chalcone/Hydrazone Hybrids | Anti-Alzheimer's | AChE/BuChE inhibition, Aβ aggregation inhibition | ajchem-b.com |

| Indole-Aryl Amine Conjugates | Antioxidant | DPPH free radical scavenging, Lipid peroxidation inhibition | ijpcbs.com |

| Indole Thiosemicarbazones | Antioxidant, Anticholinesterase | Free radical scavenging, AChE/BChE inhibition | acs.org |

| Indole-3-Carboxylic Acid Derivatives | Antihypertensive | Angiotensin II Receptor (AT₁) Antagonist | nih.gov |

| Schiff Bases of Indole-3-Carbaldehyde | Antimicrobial, Antifungal | Broad-spectrum activity | nih.govresearchgate.net |

Lead Compound Identification and Optimization Strategies

The process of discovering a new drug often begins with identifying a "hit" or "lead" compound that exhibits a desired biological activity. ekb.egresearchgate.net Lead optimization is the subsequent iterative process of modifying the lead compound's structure to enhance its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, excretion, and toxicity - ADMET). researchgate.netmdpi.com

For a scaffold like this compound, lead optimization strategies often involve:

Structure-Activity Relationship (SAR) Studies: This involves systematically modifying different parts of the molecule to understand how each component contributes to its biological activity. For example, in the development of antiproliferative indole phytoalexin derivatives, the 5-bromo substitution was specifically investigated to evaluate its effect on cytotoxicity. orientjchem.org

Modifications at the C3 Position: The aldehyde group is a primary site for modification. Converting it to Schiff bases, chalcones, or hydrazones can dramatically alter the compound's interaction with biological targets. ajchem-b.com This strategy aims to maximize interactions with the active site of a target protein or enzyme. ekb.eg

Computational Methods: Modern drug discovery heavily relies on computational tools like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations. ekb.eg These methods help predict how modifications to a lead compound will affect its binding to a target, guiding synthetic efforts toward more potent and selective molecules.

The goal of optimization is to transform a promising but imperfect lead compound into a preclinical candidate with an optimal balance of efficacy, selectivity, and drug-like properties. researchgate.net

Role in the Design and Synthesis of Prodrugs

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. This strategy is often employed to overcome poor bioavailability, rapid metabolism, or low solubility of a promising drug candidate. uodiyala.edu.iq The aldehyde functional group present in this compound is an excellent handle for prodrug design. numberanalytics.comnih.gov

The high reactivity of aldehydes can lead to rapid in vivo oxidative metabolism, reducing a drug's oral bioavailability and duration of action. uodiyala.edu.iq To circumvent this, the aldehyde can be temporarily masked with a promoiety that is cleaved under physiological conditions to release the active aldehyde-containing drug.

Common prodrug strategies involving the aldehyde group include:

Acetal/Cycloacetal Formation: Reacting the aldehyde with alcohols or diols forms acetals. These groups are generally stable but can be designed to hydrolyze in vivo, regenerating the parent aldehyde. This approach can protect the aldehyde from premature metabolism. numberanalytics.comnih.govmdpi.com

Schiff Base (Imine) Formation: Condensation with amines can form imines (Schiff bases), which can be hydrolyzed back to the aldehyde and amine components. This is a common strategy for derivatizing amine or aldehyde-containing drugs. samipubco.com

Thiazolidine (B150603) Formation: A notable strategy for protecting aromatic aldehydes involves reacting them with L-cysteine ethyl ester to form a thiazolidine ring. This prodrug complex masks the aldehyde, improving its metabolic stability. Over time, the thiazolidine ring hydrolyzes to gradually release the active parent aldehyde, potentially prolonging its therapeutic effect. uodiyala.edu.iq

By converting this compound or its active derivatives into a prodrug form, medicinal chemists can enhance its pharmacokinetic profile, ensuring that a sufficient concentration of the active compound reaches its biological target.

Future Research Directions and Challenges

Exploration of New Synthetic Methodologies for Enhanced Efficiency and Selectivity

While established methods for the synthesis of 5-bromo-1-methyl-1H-indole-3-carbaldehyde exist, ongoing research is focused on developing novel synthetic strategies that offer higher yields, greater selectivity, and milder reaction conditions. A significant challenge lies in achieving regioselective functionalization of the indole (B1671886) core.

Future explorations are likely to concentrate on catalyst innovation. The use of transition-metal catalysts, for instance, has shown promise in C-H activation, which could lead to more direct and efficient synthetic routes. orgsyn.org Organocatalysis also presents a powerful alternative to traditional metal-based catalysts, often providing improved selectivity under milder conditions. The development of catalytic versions of classical reactions, such as the Vilsmeier-Haack formylation, is a key area of interest. orgsyn.org

Furthermore, flow chemistry is emerging as a valuable tool for the synthesis of indole derivatives. This technology allows for precise control over reaction parameters, leading to improved yields and safety profiles, particularly for reactions that are difficult to control in batch processes. The scalability of such methods is also a significant advantage for potential industrial applications.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalyst Innovation | Higher efficiency, improved selectivity, milder conditions | Development of novel transition-metal and organocatalysts for C-H functionalization. |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability | Adaptation of existing synthetic routes to continuous flow processes. |

| Photoredox Catalysis | Access to novel reaction pathways under mild conditions | Exploration of light-mediated reactions for the synthesis and derivatization of the indole scaffold. |

Deeper Elucidation of Molecular Mechanisms of Action for Biological Activities

Derivatives of this compound have demonstrated a range of biological activities, but a comprehensive understanding of their molecular mechanisms of action is often lacking. Future research must prioritize detailed mechanistic studies to identify specific cellular targets and signaling pathways modulated by these compounds.

Advanced "omics" technologies, including genomics, proteomics, and metabolomics, will be instrumental in this endeavor. These approaches can provide a global view of the cellular response to treatment with these indole derivatives, helping to identify key proteins and metabolic pathways that are affected. For instance, identifying the protein targets of compounds with antiproliferative activity is crucial for understanding their anticancer potential. beilstein-archives.org

Moreover, computational modeling and molecular docking studies can predict the binding of these compounds to specific protein targets, providing insights that can be validated experimentally. longdom.org Techniques such as X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structures of these compounds in complex with their biological targets, offering a detailed picture of their interactions at the atomic level. A deeper understanding of these mechanisms is essential for the rational design of more potent and selective therapeutic agents.

Expansion of Therapeutic Applications through Rational Design

The structural scaffold of this compound is a versatile starting point for the development of new therapeutic agents. Rational drug design, a strategy that relies on the knowledge of a biological target, offers a powerful approach to creating novel derivatives with improved efficacy and reduced side effects. longdom.org

A key challenge is to design compounds that are highly selective for their intended target to minimize off-target effects. Structure-activity relationship (SAR) studies, which systematically modify the chemical structure of a lead compound and evaluate the impact on its biological activity, are fundamental to this process. By combining SAR data with computational modeling, researchers can design new analogs with optimized properties. nih.gov

Future research will likely focus on developing derivatives that target a wide range of diseases. The indole nucleus is a common feature in many biologically active molecules, and derivatives of this compound could be explored for applications in oncology, neurodegenerative diseases, and infectious diseases. researchgate.netekb.eg For example, the design of compounds that can cross the blood-brain barrier is a significant challenge in developing treatments for central nervous system disorders. nih.gov

| Design Strategy | Objective | Key Methodologies |

| Structure-Based Design | Optimize binding to a known biological target. | Molecular docking, X-ray crystallography, NMR spectroscopy. longdom.org |

| Ligand-Based Design | Develop new compounds based on the properties of known active molecules. | Pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies. |

| Fragment-Based Design | Build potent ligands by linking small molecular fragments that bind to the target. | Fragment screening, structural biology techniques. |

Implementation of Green Chemistry Principles in Synthesis and Derivatization

The chemical industry is increasingly focused on developing sustainable manufacturing processes that minimize environmental impact. Applying the principles of green chemistry to the synthesis and derivatization of this compound is a critical area for future research. beilstein-journals.org

A primary goal is to replace hazardous reagents and solvents with more environmentally benign alternatives. ejcmpr.com For example, the use of water or bio-based solvents instead of volatile organic compounds can significantly reduce the environmental footprint of a chemical process. The development of solvent-free reaction conditions is another promising approach. beilstein-journals.org

Furthermore, improving the atom economy of synthetic routes by designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core principle of green chemistry. The use of catalytic reactions is often key to achieving high atom economy. beilstein-journals.orgejcmpr.com Researchers are also exploring the use of renewable starting materials and energy sources, such as microwave irradiation and sonochemistry, to drive chemical reactions more efficiently. ejcmpr.com The integration of these green chemistry principles will be essential for the sustainable production of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-1-methyl-1H-indole-3-carbaldehyde?

The compound is typically synthesized via two primary routes:

- Vilsmeier-Haack Reaction : Indole derivatives are formylated using POCl₃ and DMF under controlled conditions. For example, 1-methylindole can undergo bromination at the 5-position followed by formylation at the 3-position .

- Electrophilic Bromination : Bromination of 1-methyl-1H-indole-3-carbaldehyde using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C achieves regioselective substitution at the 5-position. Yields range from 50–70%, with purity confirmed by ¹H/¹³C NMR and HRMS .

Q. How is the structure of this compound characterized?

Key characterization methods include:

- NMR Spectroscopy : ¹H NMR signals for the aldehyde proton appear at δ ~9.8–10.0 ppm, while the methyl group (N–CH₃) resonates at δ ~3.7–3.9 ppm. Bromine substitution shifts aromatic protons downfield .

- X-ray Crystallography : Crystal structures reveal planar indole rings stabilized by N–H⋯O hydrogen bonds and C–H⋯π interactions, as seen in isomorphous compounds like 5-methyl-1H-indole-3-carbaldehyde .

- Mass Spectrometry : HRMS (FAB) typically shows [M+H]+ peaks at m/z 254–256 (accounting for bromine isotopes) .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

Yield optimization strategies involve:

- Catalyst Selection : Copper(I) iodide (CuI) enhances click chemistry reactions for indole-triazole hybrids (e.g., 50% yield with PEG-400/DMF solvent systems) .

- Solvent Systems : Polar aprotic solvents like DMF improve bromination efficiency, while PEG-400 reduces side reactions in multi-step syntheses .

- Purification Techniques : Flash column chromatography (70:30 EtOAc/hexane) effectively isolates the product, as demonstrated in analogs like 5-bromo-3-(methylthio)-1H-indole .

Q. What are the key challenges in analyzing contradictory spectroscopic data for this compound?

Contradictions often arise from:

- Solvent Effects : NMR chemical shifts vary in CDCl₃ vs. DMSO-d₆. For example, aldehyde protons may split into multiplets in DMSO due to hydrogen bonding .

- Isotopic Patterns : Bromine’s natural isotopic distribution (⁷⁹Br:⁸¹Br ≈ 1:1) complicates mass spectral interpretation. HRMS with <5 ppm error is critical for accurate assignment .

Q. How does this compound serve as a precursor in medicinal chemistry?

The compound is a versatile intermediate for:

- Antioxidant Development : Indole-triazole hybrids (e.g., 5-bromo-3-triazolyl-indoles) show radical scavenging activity, with IC₅₀ values <10 μM in DPPH assays .

- Enzyme Inhibitors : The aldehyde group enables Schiff base formation with amines, useful in designing cholinesterase inhibitors (e.g., ASS234 derivatives with IC₅₀ ~50 nM) .

- Anticancer Agents : Bromine enhances lipophilicity and binding to biological targets, as seen in analogs like 6-iodo-1H-indole-3-carbaldehyde, which inhibit α-glucosidase (Kᵢ ~1 μM) .

Methodological Considerations

Q. What experimental precautions are necessary when handling this compound?

Q. How can computational methods aid in predicting the reactivity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.